Home > Products > Screening Compounds P67247 > N-{[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide
N-{[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide -

N-{[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide

Catalog Number: EVT-3671272
CAS Number:
Molecular Formula: C21H22FN5O3S
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-{[4-Ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is a synthetically derived organic compound. It has been investigated for its potential biological activities, particularly as a potential inhibitor of fibroblast growth factor receptor 1 (FGFR-1).

Synthesis Analysis

While a specific synthesis procedure for N-{[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is not detailed in the provided literature, similar compounds have been synthesized using multi-step reactions involving various heterocyclic intermediates like thiadiazoles and triazoles. , These reactions typically involve cyclization, substitution, and coupling steps using appropriate reagents and catalysts.

Mechanism of Action

While its exact mechanism of action is not elaborated in the provided literature, N-{[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide has been identified as a potential FGFR-1 inhibitor. Further research is needed to elucidate the specific interactions with the target protein and its downstream effects.

Applications

Based on computational studies, N-{[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide shows potential as an FGFR-1 inhibitor. It was identified through virtual screening based on its pharmacophoric similarity to Infigratinib, a known FGFR inhibitor used in the treatment of cholangiocarcinoma. The compound demonstrated a favorable LibDock score and binding affinity (-PLP1) to the FGFR-1 receptor in silico.

N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide

  • Compound Description: This compound is a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide and incorporates an isoindoline-1,3-dione moiety. It demonstrated significant antioxidant activity, approximately 1.4 times higher than ascorbic acid, in DPPH radical scavenging assays. [, ]

3-((4-Methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide

  • Compound Description: This compound, another derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, contains a naphthalene moiety. In DPPH radical scavenging tests, it showed potent antioxidant activity, exceeding that of ascorbic acid by a factor of 1.4. [, ]

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

  • Compound Description: This compound exhibited the highest cytotoxicity against the glioblastoma U-87 cell line among a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives. [, ]

Properties

Product Name

N-{[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide

IUPAC Name

N-[[4-ethyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide

Molecular Formula

C21H22FN5O3S

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C21H22FN5O3S/c1-3-27-18(12-23-20(29)16-6-4-5-7-17(16)22)25-26-21(27)31-13-19(28)24-14-8-10-15(30-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,23,29)(H,24,28)

InChI Key

YZVQTNHVXIDKBJ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)CNC(=O)C3=CC=CC=C3F

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)CNC(=O)C3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.